molecular formula C17H16ClN5O2S B270065 N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide

N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide

Cat. No. B270065
M. Wt: 389.9 g/mol
InChI Key: CDLYQIXADAEFSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide, also known as CMT-3, is a chemical compound that has been extensively studied for its potential as a therapeutic agent in various diseases. CMT-3 belongs to the family of nonsteroidal anti-inflammatory drugs (NSAIDs), which are known for their ability to reduce inflammation and pain.

Mechanism of Action

N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide exerts its therapeutic effects through various mechanisms. In cancer cells, N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix and play a crucial role in cancer invasion and metastasis. In osteoporosis, N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide has been shown to stimulate the activity of bone-forming cells and inhibit the activity of bone-resorbing cells, leading to an overall increase in bone mass. In rheumatoid arthritis, N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide has been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation. In osteoporosis, N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide has been shown to increase bone mineral density and improve bone strength. In rheumatoid arthritis, N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide has been shown to reduce inflammation and joint damage.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide in lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound. Another advantage is its broad range of potential therapeutic applications. However, one limitation is that N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide may have off-target effects, which could complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide. One direction is to further investigate its potential as a therapeutic agent in cancer, osteoporosis, and rheumatoid arthritis. Another direction is to explore its potential as a treatment for other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate its mechanism of action and to address any potential safety concerns.

Synthesis Methods

N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide can be synthesized through a multi-step process involving the reaction of 4-chloro-2-methoxy-5-methylphenol with thionyl chloride to form 4-chloro-2-methoxy-5-methylphenyl chloride. This intermediate is then reacted with sodium sulfide to form 4-chloro-2-methoxy-5-methylphenyl thioether, which is subsequently reacted with 1-phenyl-1H-tetrazole-5-thiol to form N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide.

Scientific Research Applications

N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide has been studied extensively for its potential as a therapeutic agent in various diseases, including cancer, osteoporosis, and rheumatoid arthritis. In cancer research, N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. In osteoporosis research, N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide has been shown to stimulate bone formation and inhibit bone resorption, suggesting its potential as a treatment for osteoporosis. In rheumatoid arthritis research, N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide has been shown to reduce inflammation and joint damage.

properties

Product Name

N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide

Molecular Formula

C17H16ClN5O2S

Molecular Weight

389.9 g/mol

IUPAC Name

N-(4-chloro-2-methoxy-5-methylphenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide

InChI

InChI=1S/C17H16ClN5O2S/c1-11-8-14(15(25-2)9-13(11)18)19-16(24)10-26-17-20-21-22-23(17)12-6-4-3-5-7-12/h3-9H,10H2,1-2H3,(H,19,24)

InChI Key

CDLYQIXADAEFSG-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1Cl)OC)NC(=O)CSC2=NN=NN2C3=CC=CC=C3

Canonical SMILES

CC1=CC(=C(C=C1Cl)OC)NC(=O)CSC2=NN=NN2C3=CC=CC=C3

Origin of Product

United States

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